molecular formula C5H6N2O2 B8749300 3-Diazopentane-2,4-dione

3-Diazopentane-2,4-dione

Cat. No. B8749300
M. Wt: 126.11 g/mol
InChI Key: PSRWGDPVEXOIFO-UHFFFAOYSA-N
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Patent
US09399652B2

Procedure details

A 1-L round-bottomed flask was charged with acetylacetone (S1) (10.25 mL, 100 mmol, 1.0 equiv) and acetonitrile (600 mL). p-Acetamidobenzene sulfonyl azide (p-ABSA)(J. S. Baum et al., Synth. Commun. 17, 1709 (1987) (24.0 g, 100 mmol, 1.0 equiv) was added and the reaction was cooled to 0° C. Triethylamine (NEt3) (41.8 mL, 300 mmol, 3 equiv) was added dropwise and the reaction was warmed to rt for 1 hour. The resulting suspension was filtered through a fitted funnel and concentrated. The obtained residue was triturated with 1:1 ether:petroleum ether and the precipitated white solids were removed via filtration. Solvents were removed in vacuo providing analytically pure S2 as a yellow oil in quantitative yield. Spectral data matched those reported in the literature (Z.-B. Chem et al., J. Org. Chem. 74, 903 (2009)).
Quantity
10.25 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].C(NC1C=CC(S([N:21]=[N+:22]=[N-])(=O)=O)=CC=1)(=O)C.C(N(CC)CC)C>C(#N)C>[N+:21](=[C:4]([C:5](=[O:7])[CH3:6])[C:1](=[O:3])[CH3:2])=[N-:22]

Inputs

Step One
Name
Quantity
10.25 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Step Three
Name
Quantity
41.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
17, 1709 (1987) (24.0 g, 100 mmol, 1.0 equiv) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to rt for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a fitted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was triturated with 1:1 ether
CUSTOM
Type
CUSTOM
Details
petroleum ether and the precipitated white solids were removed via filtration
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
providing analytically pure S2 as a yellow oil in quantitative yield

Outcomes

Product
Name
Type
Smiles
[N+](=[N-])=C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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